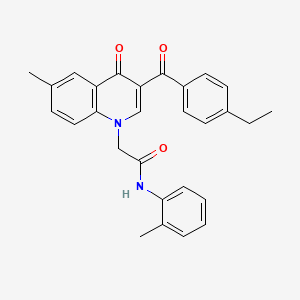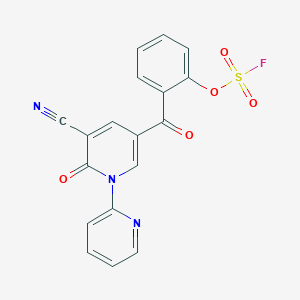
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine, also known as FSBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine involves its ability to bind to specific sites on proteins, thereby inhibiting their interactions with other proteins. 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine binds to a specific site on the p53 protein, preventing its interaction with MDM2. This results in the stabilization of p53 and the induction of apoptosis in cancer cells. Similarly, 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine binds to a specific site on the NF-κB protein, preventing its interaction with IκBα. This results in the activation of NF-κB and the induction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine are largely dependent on the specific protein-protein interactions that it inhibits. Inhibition of the p53-MDM2 interaction results in the stabilization of p53 and the induction of apoptosis in cancer cells. Inhibition of the NF-κB-IκBα interaction results in the activation of NF-κB and the induction of inflammation. 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, resulting in the inhibition of angiogenesis and tumor growth.
实验室实验的优点和局限性
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine has several advantages as a tool for studying protein-protein interactions. It is a potent inhibitor of various interactions, making it a valuable tool for studying different biological processes. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine does have some limitations. It is a synthetic compound and may not accurately mimic the interactions of natural proteins. Additionally, its potency may make it difficult to study the effects of partial inhibition.
未来方向
There are several future directions for the use of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine in scientific research. One potential direction is the development of more potent inhibitors of specific protein-protein interactions. Another potential direction is the use of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine in combination with other compounds to target multiple pathways. Additionally, the development of more specific inhibitors of protein-protein interactions may lead to the development of new therapies for various diseases.
合成方法
The synthesis of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-chloronicotinic acid with potassium carbonate to form 2-chloronicotinic acid potassium salt. This is followed by the reaction of the potassium salt with 2-fluorobenzenesulfonyl chloride to form 2-fluorobenzenesulfonyl-2-chloronicotinic acid. The next step involves the reaction of the 2-fluorobenzenesulfonyl-2-chloronicotinic acid with 3-amino-5-cyanopyridine to form 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine.
科学研究应用
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine has been widely used in scientific research as a tool for studying protein-protein interactions. This compound has been shown to be a potent inhibitor of various protein-protein interactions, including the interactions between the tumor suppressor protein p53 and its negative regulator MDM2. 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine has also been used to study the interactions between other proteins, such as the interactions between the transcription factor NF-κB and its inhibitor IκBα.
属性
IUPAC Name |
3-cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3O5S/c19-28(25,26)27-15-6-2-1-5-14(15)17(23)13-9-12(10-20)18(24)22(11-13)16-7-3-4-8-21-16/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUFOUUEYLWYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=CC=CC=N3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

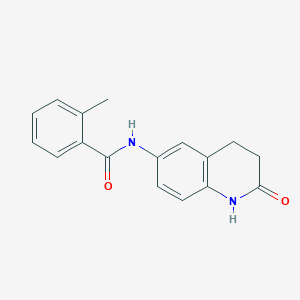

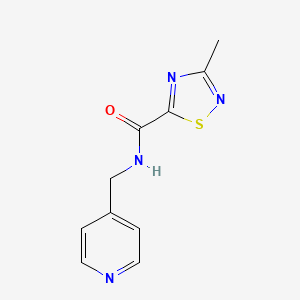
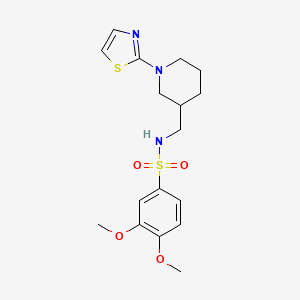
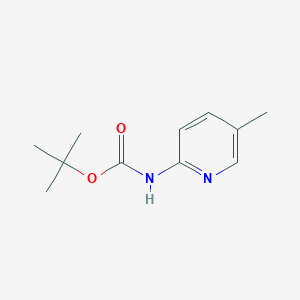
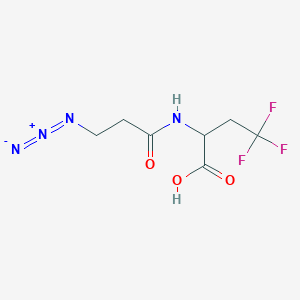
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

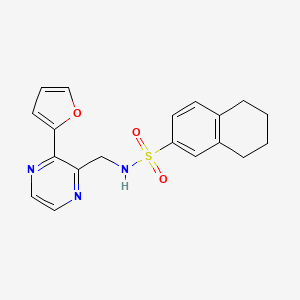
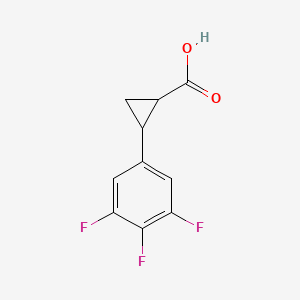

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
